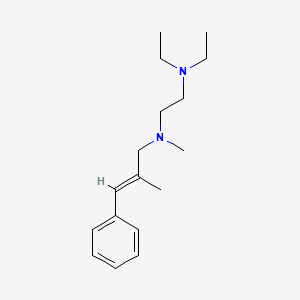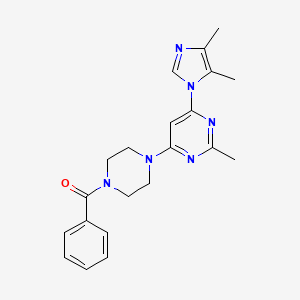
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as EMEDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the thiadiazole family, which is known for its diverse biological activities. EMEDA has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy homeostasis. In addition, this compound has been reported to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been reported to protect neurons against oxidative stress and to reduce inflammation in animal models. This compound has also been shown to inhibit acetylcholinesterase activity, which could potentially be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in various scientific research applications. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments. In addition, this compound has not been extensively studied in vivo, which could limit its potential applications.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer. Another direction is to study the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo.
合成法
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can be synthesized using different methods. One of the most common methods is the reaction of 4-ethoxyaniline and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-ethoxyaniline and thiosemicarbazide in the presence of potassium carbonate and DMF. The reaction mixture is then heated under reflux, and the product is obtained after purification.
科学的研究の応用
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antifungal activities. This compound has also been investigated for its neuroprotective and anti-inflammatory effects. In addition, this compound has been tested for its ability to inhibit acetylcholinesterase, which is an enzyme that plays a role in Alzheimer's disease. This compound has also been studied for its potential as a corrosion inhibitor in the oil and gas industry.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-10-6-4-9(5-7-10)12-11-14-13-8(2)16-11/h4-7H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLWKPIENJEIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-phenyl-4-[2-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5334680.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-N,4-dimethylaniline](/img/structure/B5334699.png)

![allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5334708.png)
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334730.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)

![4-benzyl-5-[1-(3-isoxazolylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5334743.png)

![4-({3-[(3-ethyl-4-methylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5334766.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5334772.png)
